molecular formula C14H14N4OS B10915115 1,6-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,6-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915115
M. Wt: 286.35 g/mol
InChI Key: KSLKZFJSKZVTAI-UHFFFAOYSA-N
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Description

1,6-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This process is often catalyzed by acids and requires precise control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,6-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,6-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation and the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique pyrazolo[3,4-b]pyridine core, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

1,6-dimethyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C14H14N4OS/c1-9-6-11(12-8-16-18(2)13(12)17-9)14(19)15-7-10-4-3-5-20-10/h3-6,8H,7H2,1-2H3,(H,15,19)

InChI Key

KSLKZFJSKZVTAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NCC3=CC=CS3

Origin of Product

United States

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